N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine
Description
N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine ring containing a thiazolidine-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c21-23(22)9-1-6-20(23)13-4-7-19(8-5-13)15-10-14(16-11-17-15)18-12-2-3-12/h10-13H,1-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJZLRUCPZHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCN(CC2)C3=NC=NC(=C3)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with a piperidine derivative.
Incorporation of the Thiazolidine-2,4-dione Moiety: The thiazolidine-2,4-dione moiety is introduced through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-2-amine
- N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-5-amine
Uniqueness
N-cyclopropyl-6-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both cyclopropyl and thiazolidine-2,4-dione moieties. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
